molecular formula C15H24N2 B7871532 (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine

Cat. No.: B7871532
M. Wt: 232.36 g/mol
InChI Key: CQVVRSPUGIPISN-UHFFFAOYSA-N
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Description

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base and benzyl chloride as the benzylating agent. The reaction proceeds through nucleophilic substitution, resulting in the formation of the benzylated piperidine intermediate. This intermediate is then reacted with ethylamine under reductive amination conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), benzyl chloride (C7H7Cl)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine
  • (1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amine
  • (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine

Uniqueness

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-16-12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVVRSPUGIPISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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